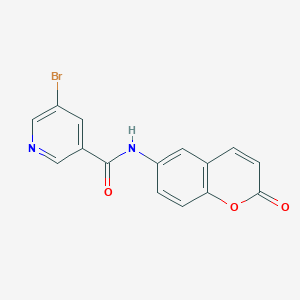![molecular formula C13H17Br2NO2S B12181040 [(2,4-Dibromo-5-methylphenyl)sulfonyl]cyclohexylamine](/img/structure/B12181040.png)
[(2,4-Dibromo-5-methylphenyl)sulfonyl]cyclohexylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2,4-Dibromo-5-methylphenyl)sulfonyl]cyclohexylamine is an organic compound that features a sulfonyl group attached to a cyclohexylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dibromo-5-methylphenyl)sulfonyl]cyclohexylamine typically involves the reaction of 2,4-dibromo-5-methylbenzenesulfonyl chloride with cyclohexylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
[(2,4-Dibromo-5-methylphenyl)sulfonyl]cyclohexylamine can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.
Oxidation and reduction: The compound can participate in redox reactions, particularly involving the sulfonyl group.
Coupling reactions: The aromatic ring with bromine substituents can undergo coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
[(2,4-Dibromo-5-methylphenyl)sulfonyl]cyclohexylamine has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological studies: It can be used to study the interactions of sulfonyl-containing compounds with biological targets.
Chemical synthesis: As an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of [(2,4-Dibromo-5-methylphenyl)sulfonyl]cyclohexylamine involves its interaction with molecular targets through its sulfonyl and amine groups. These functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- [(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine
- [(2,4-Dibromo-5-methylphenyl)sulfonyl]-3-pyridylamine
Uniqueness
[(2,4-Dibromo-5-methylphenyl)sulfonyl]cyclohexylamine is unique due to the presence of the cyclohexylamine moiety, which imparts different steric and electronic properties compared to its pyridylamine analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications.
特性
分子式 |
C13H17Br2NO2S |
|---|---|
分子量 |
411.15 g/mol |
IUPAC名 |
2,4-dibromo-N-cyclohexyl-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H17Br2NO2S/c1-9-7-13(12(15)8-11(9)14)19(17,18)16-10-5-3-2-4-6-10/h7-8,10,16H,2-6H2,1H3 |
InChIキー |
PIOIMJXWXFWMOE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1Br)Br)S(=O)(=O)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B12180959.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B12180969.png)
![[4-(Methylsulfonyl)piperazin-1-yl][2-(propan-2-yl)quinolin-4-yl]methanone](/img/structure/B12180971.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-2-[methyl({[4-(morpholin-4-yl)phenyl]carbamoyl}methyl)amino]acetamide](/img/structure/B12180972.png)
![N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12180976.png)

![(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone](/img/structure/B12180983.png)
![2-{[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(5-methylthiophen-2-yl)ethan-1-one](/img/structure/B12180997.png)

![2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B12181005.png)
![1-(4-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B12181017.png)
![1-{[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B12181035.png)
